molecular formula C18H12Br3N B13087776 Tris(2-bromophenyl)amine

Tris(2-bromophenyl)amine

Cat. No.: B13087776
M. Wt: 482.0 g/mol
InChI Key: SCOSSZWZHRIHRR-UHFFFAOYSA-N
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Description

Tris(2-bromophenyl)amine is an organic compound with the chemical formula C18H12Br3N. It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromine atom at the ortho position. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-bromophenyl)amine can be synthesized through a palladium-catalyzed cross-coupling reaction. The typical synthetic route involves the reaction of 2-bromophenylboronic acid with triphenylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tris(2-bromophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other radical initiators.

    Substitution: Nucleophiles such as amines, thiols, and phosphines are used for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of tris(2-bromophenyl)amine involves the formation of radical cations upon oxidation. These radical cations are highly reactive and can participate in various electron transfer processes. The molecular targets and pathways involved include the oxidation of sulfides to sulfoxides and the co-oxidation of phosphines to phosphine oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-bromophenyl)amine is unique due to its ortho-substituted bromine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in photoredox catalysis and other applications where precise control of electronic properties is required .

Properties

Molecular Formula

C18H12Br3N

Molecular Weight

482.0 g/mol

IUPAC Name

2-bromo-N,N-bis(2-bromophenyl)aniline

InChI

InChI=1S/C18H12Br3N/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H

InChI Key

SCOSSZWZHRIHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br

Origin of Product

United States

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